![molecular formula C26H18Cl4N2O B4265221 N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265221.png)
N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide
Overview
Description
N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide, also known as DPA, is a chemical compound that has been extensively studied due to its potential applications in various fields of science. This compound is a member of the diphenylacetamide family, which is known for its diverse biological activities.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide has been investigated for its potential use as a photocatalyst for the degradation of organic pollutants in water.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes. For example, N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Furthermore, N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. Inhibition of this enzyme can lead to a decrease in the production of melanin, which can be beneficial in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects. For example, N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide has been shown to have antioxidant activity, which can protect cells from oxidative damage. In addition, N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide has been shown to have anti-inflammatory activity, which can reduce inflammation in various tissues. Furthermore, N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide has been shown to have neuroprotective activity, which can protect neurons from damage and death.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Furthermore, N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide is relatively easy to synthesize and is readily available. However, one limitation of using N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide in lab experiments is its low solubility in water, which can limit its use in aqueous environments. In addition, N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for the study of N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide. One direction is the investigation of its potential use as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods for the production of N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide and its analogs. Furthermore, the study of the mechanism of action of N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide and its biochemical and physiological effects can lead to the discovery of new therapeutic targets. Finally, the investigation of the environmental impact of N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide and its degradation products can lead to the development of new methods for the removal of this compound from the environment.
properties
IUPAC Name |
2-(2,4-dichloroanilino)-N-(2,4-dichlorophenyl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl4N2O/c27-19-11-13-23(21(29)15-19)31-25(33)26(17-7-3-1-4-8-17,18-9-5-2-6-10-18)32-24-14-12-20(28)16-22(24)30/h1-16,32H,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVALQGZKBVTJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=C(C=C(C=C3)Cl)Cl)NC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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